Carindacillin

Description

This compound or Carbenicillin isdanyl was an oral penicillin prodrug of [carbenicillin] marketed by Pfizer as Geocillin. It is no longer marketed in the United States.

Carbenicillin Indanyl is the indanyl ester of carbenicillin, a broad-spectrum, semisynthetic penicillin derivative with antibacterial activity. Following absorption, carbenicillin indanyl is rapidly hydrolyzed to the active carbenicillin, which binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, thereby preventing the cross-linkage of peptidoglycans, which are critical components of the bacterial cell wall. This leads to a weakening of the bacterial cell wall, eventually causing bacterial cell lysis.

Structure

3D Structure

Properties

CAS No. |

35531-88-5 |

|---|---|

Molecular Formula |

C26H26N2O6S |

Molecular Weight |

494.6 g/mol |

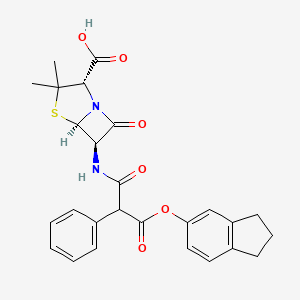

IUPAC Name |

(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

InChI |

InChI=1S/C26H26N2O6S/c1-26(2)20(24(31)32)28-22(30)19(23(28)35-26)27-21(29)18(15-7-4-3-5-8-15)25(33)34-17-12-11-14-9-6-10-16(14)13-17/h3-5,7-8,11-13,18-20,23H,6,9-10H2,1-2H3,(H,27,29)(H,31,32)/t18?,19-,20+,23-/m1/s1 |

InChI Key |

JIRBAUWICKGBFE-MNRDOXJOSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)C(=O)OC4=CC5=C(CCC5)C=C4)C(=O)O)C |

Other CAS No. |

35531-88-5 |

Synonyms |

carbenicillin indanyl carbenicillin indanyl sodium carbenicillin indanyl, 2S-(2alpha,5alpha,6beta)-isomer carindacillin carindacillin sodium Carindapen CP 15,464-2 CP 15464 CP-15,464-2 CP-15464 Geocillin indanyl carbenicillin N-(2-carboxy-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo(3.2.0)hept-6-yl)-2-phenylmalonamate sodium carindacillin |

Origin of Product |

United States |

Foundational & Exploratory

Carindacillin's Mechanism of Action on Bacterial Cell Walls: A Technical Guide

Introduction

Carindacillin is a semi-synthetic antibiotic, specifically an indanyl ester prodrug of carbenicillin, which belongs to the carboxypenicillin subgroup of β-lactam antibiotics.[1][2] While no longer marketed in the United States, its mechanism of action serves as a quintessential model for studying bacterial cell wall synthesis inhibition.[2] This technical guide provides an in-depth exploration of this compound's molecular interactions with bacterial cell walls, intended for researchers, scientists, and professionals in drug development. It details the biochemical pathways, presents quantitative data on its efficacy, and outlines key experimental protocols used to investigate its mechanism.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

The bactericidal effect of this compound is not direct but is mediated by its active form, carbenicillin. Following oral administration, this compound is absorbed and rapidly hydrolyzed into carbenicillin.[2] The core mechanism involves the disruption of the final stage of peptidoglycan synthesis, a process vital for the integrity of the bacterial cell wall.

-

Activation and Targeting : this compound, the inactive prodrug, is converted to carbenicillin, the active β-lactam antibiotic.[2] Carbenicillin then traverses the outer membrane of Gram-negative bacteria, accessing the periplasmic space where the final steps of cell wall synthesis occur.[3]

-

Binding to Penicillin-Binding Proteins (PBPs) : The primary targets of carbenicillin are Penicillin-Binding Proteins (PBPs).[1][2][4] These are bacterial transpeptidase enzymes essential for catalyzing the cross-linking of peptidoglycan chains, which provides the cell wall with its structural rigidity.[5][6]

-

Inhibition of Transpeptidation : As a structural analog of the D-alanyl-D-alanine moiety of the peptidoglycan precursor, carbenicillin fits into the active site of PBPs.[6] The strained β-lactam ring of carbenicillin is then attacked by a catalytic serine residue in the PBP active site, forming a stable, covalent acyl-enzyme complex.[4] This reaction is effectively irreversible and inactivates the enzyme.[4]

-

Cell Wall Degradation and Lysis : The inactivation of PBPs prevents the formation of peptide cross-links in the peptidoglycan layer.[2][7] This inhibition of cell wall biosynthesis, combined with the ongoing activity of bacterial autolytic enzymes, weakens the cell wall, leading to a loss of structural integrity.[8] The compromised cell wall can no longer withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.[2][7][9]

Quantitative Data: In Vitro Activity of Carbenicillin

The efficacy of this compound is measured by the in vitro activity of its active form, carbenicillin. The Minimum Inhibitory Concentration (MIC) is a key quantitative measure representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Carbenicillin demonstrates a broad spectrum of activity, particularly against Gram-negative bacilli.[10][11]

| Bacterial Species | MIC Range (µg/mL) | Notes |

| Pseudomonas aeruginosa | 3.13 – >1024 | Activity is highly strain-dependent.[11] Many isolates have MICs in the 200-300 µg/mL range.[12] |

| Escherichia coli | 1.56 – 64 | Generally susceptible, with most strains inhibited at ≤25 µg/mL.[11][12] |

| Proteus mirabilis | 1.56 – 3.13 | Highly susceptible.[11] |

| Proteus spp. (other) | ≤25 | Generally susceptible.[12] |

| Klebsiella spp. | Resistant | Typically demonstrate high resistance to carbenicillin.[12] |

Note: Data is for carbenicillin, the active metabolite of this compound. Specific binding affinities (IC50/Ki) for carbenicillin to various PBPs are not consistently reported across publicly available literature.

Experimental Protocols

The mechanism of action of β-lactam antibiotics like carbenicillin is elucidated through several key experimental procedures. These protocols allow researchers to observe the direct interaction with target proteins and the resulting physiological effects on bacteria.

This assay is used to identify which PBPs are the primary targets of an unlabeled β-lactam by measuring its ability to compete with a fluorescently labeled penicillin analog for binding.

-

Objective : To determine the PBP binding profile of carbenicillin in a target bacterium.

-

Materials :

-

Mid-log phase culture of the target bacterium (e.g., E. coli, P. aeruginosa).

-

Carbenicillin (unlabeled).

-

Fluorescent β-lactam probe (e.g., Bocillin™ FL).

-

Lysis buffer (e.g., 10 mM Tris-HCl, pH 8).

-

Ultracentrifuge.

-

SDS-PAGE reagents and equipment.

-

In-gel fluorescence scanner.

-

-

Methodology :

-

Bacterial Culture and Harvest : Grow the bacterial strain to mid-log phase (OD600 ≈ 0.5). Harvest cells by centrifugation.

-

Membrane Preparation : Wash cell pellets with buffer. Resuspend and lyse cells using a French press or sonication.[13]

-

Isolation of Membranes : Perform a low-speed spin to remove unlysed cells, followed by ultracentrifugation of the supernatant to pellet the cell membranes. Wash and resuspend the membrane fraction in buffer.[13][14]

-

Competition Binding : Divide the membrane suspension into aliquots. Add increasing concentrations of unlabeled carbenicillin to each aliquot and incubate for 10-30 minutes at 25-37°C to allow binding to PBPs.[13] A control sample with no carbenicillin is included.

-

Fluorescent Labeling : Add a fixed, saturating concentration of a fluorescent penicillin probe (e.g., Bocillin™ FL) to all samples and incubate for an additional 10-30 minutes.[14] This probe will bind to any PBPs not already occupied by carbenicillin.

-

SDS-PAGE : Stop the reaction by adding SDS-PAGE sample buffer. Separate the membrane proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]

-

Visualization and Analysis : Visualize the labeled PBPs using an in-gel fluorescence scanner.[15] A decrease in the fluorescence intensity of a specific PBP band in the presence of carbenicillin indicates that carbenicillin binds to and inhibits that PBP.

-

This spectrophotometric assay directly measures the bacteriolytic activity of a cell wall synthesis inhibitor.

-

Objective : To assess carbenicillin's ability to induce bacterial cell lysis.

-

Materials :

-

Mid-log phase culture of a susceptible bacterium.

-

Carbenicillin solution.

-

Spectrophotometer.

-

Culture flasks or 96-well plate.

-

-

Methodology :

-

Culture Preparation : Grow a liquid culture of the target bacterium to mid-logarithmic phase (e.g., OD600 of 0.4-0.6).[16]

-

Treatment : Divide the culture into at least two parts: a no-treatment control and a treatment group.

-

Antibiotic Addition : Add carbenicillin to the treatment flask at a concentration known to be effective (e.g., 4x MIC).[16]

-

Monitoring : Incubate both cultures under appropriate growth conditions. Monitor the optical density (e.g., at 600 nm) for both the control and treated cultures at regular time intervals over several hours.

-

Analysis : Plot OD600 versus time. A significant decrease in the OD600 of the treated culture compared to the control (which should continue to increase) is indicative of cell lysis.

-

Inhibition of the later stages of peptidoglycan synthesis causes the cytoplasmic precursors to accumulate. This can be measured using chromatographic techniques.

-

Objective : To quantify the accumulation of peptidoglycan precursors (e.g., UDP-MurNAc-pentapeptide) following treatment with carbenicillin.

-

Materials :

-

Methodology :

-

Cell Treatment : Treat a mid-log phase bacterial culture with an inhibitory concentration of carbenicillin for a defined period.

-

Precursor Extraction : Rapidly harvest the bacterial cells by centrifugation. Extract the cytoplasmic pool of peptidoglycan precursors by resuspending the pellet in boiling water or another appropriate extraction buffer, followed by centrifugation to remove cell debris.[16]

-

LC-MS Analysis : Separate the extracted precursors using reverse-phase HPLC.[16]

-

Quantification : Analyze the eluate by mass spectrometry. Identify and quantify the accumulated precursors (e.g., UDP-MurNAc-pentapeptide, also known as "Park's nucleotide") by comparing their retention times and mass-to-charge ratios with known standards.[16][17] An increase in the precursor pool in treated cells compared to untreated controls confirms the disruption of the cell wall synthesis pathway downstream of the cytoplasm.

-

References

- 1. Compound | AntibioticDB [antibioticdb.com]

- 2. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]

- 4. Penicillin-binding proteins - Wikipedia [en.wikipedia.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Crystal Structures of Penicillin-Binding Protein 3 from Pseudomonas aeruginosa: Comparison of Native and Antibiotic-Bound Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. microbenotes.com [microbenotes.com]

- 9. nbinno.com [nbinno.com]

- 10. The Comprehensive Antibiotic Resistance Database [card.mcmaster.ca]

- 11. Carbenicillin - Wikipedia [en.wikipedia.org]

- 12. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Penicillin Binding Protein Assay - Hancock Lab [cmdr.ubc.ca]

- 14. researchgate.net [researchgate.net]

- 15. Penicillin-Binding Protein Imaging Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Chemical Biology Tools for examining the bacterial cell wall - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of an Orally Active Carbenicillin: A Technical Guide to the Discovery and Synthesis of Carindacillin

For Immediate Release

This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the discovery and synthesis of Carindacillin. This compound, chemically known as carbenicillin indanyl sodium, was a significant development in antibiotic therapy as an oral prodrug of carbenicillin, expanding its utility against Gram-negative pathogens, particularly in the treatment of urinary tract infections.

Introduction

This compound was developed to overcome the poor oral bioavailability of carbenicillin, a broad-spectrum penicillin antibiotic with notable activity against Pseudomonas aeruginosa and indole-positive Proteus species.[1] As a prodrug, this compound is absorbed from the gastrointestinal tract and subsequently hydrolyzed in the body to release the active therapeutic agent, carbenicillin.[2][3] This approach allows for the oral administration of a drug that was previously limited to parenteral routes. This document details the pivotal experiments that established its efficacy, the synthetic processes for its creation, and its fundamental mechanism of action.

Discovery and Preclinical Evaluation

The development of this compound was driven by the need for an orally active antibiotic with a spectrum of activity similar to carbenicillin. The indanyl ester of carbenicillin was identified as a promising candidate that was stable in acidic conditions and readily absorbed.[1]

In Vivo Efficacy Studies

Initial preclinical studies in murine models were crucial in demonstrating the potential of this compound. These experiments were designed to assess the protective effects of the compound against lethal bacterial infections.

Experimental Protocol: Acute Systemic Infections in Mice

-

Animal Model: Swiss albino mice (male, 18-22g).

-

Infection: Mice were intraperitoneally inoculated with a lethal dose of various bacterial pathogens suspended in 5% hog gastric mucin. The specific challenge dose for each organism was predetermined to result in 90-100% mortality within 48 hours.

-

Treatment: this compound was administered orally (p.o.) via gavage, and for comparison, carbenicillin was administered subcutaneously (s.c.). A single dose was given one hour post-infection.

-

Endpoint: The 50% protective dose (PD₅₀) was calculated based on the number of surviving animals at 48 hours post-infection. The PD₅₀ represents the dose of the antibiotic required to protect 50% of the infected mice from death.

-

Bacterial Strains: Escherichia coli, Salmonella choleraesuis, Pasteurella multocida, Proteus vulgaris, Staphylococcus aureus, and Streptococcus pyogenes.

Experimental Protocol: Experimental Urinary Tract Infections in Rats

-

Animal Model: Female Sprague-Dawley rats (150-200g).

-

Infection Model: A urinary tract infection was induced by intravesical inoculation of a bacterial suspension. For Pseudomonas aeruginosa infections, a zinc disc was implanted in the bladder to facilitate a persistent infection. For E. coli and P. vulgaris, a surgical procedure involving ligation of the urethra was used to induce infection.

-

Treatment: Treatment with oral this compound or parenteral carbenicillin was initiated 24 hours post-infection and continued once daily for three consecutive days.

-

Endpoint: The efficacy of the treatment was determined by quantitative bacterial counts from kidney homogenates 24 hours after the final dose. A reduction in the number of viable bacteria compared to untreated controls indicated antibacterial efficacy.

-

Bacterial Strains: Escherichia coli, Proteus vulgaris, and Pseudomonas aeruginosa.

In Vitro Antibacterial Activity

The in vitro activity of carbenicillin, the active metabolite of this compound, was determined against a range of clinical isolates.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Methodology: A standard twofold serial dilution method in brain-heart infusion broth was used.

-

Inoculum: The bacterial suspension was standardized to contain approximately 10⁵ colony-forming units (CFU) per ml.

-

Incubation: The inoculated tubes were incubated at 37°C for 18-24 hours.

-

Endpoint: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Quantitative Data

The following tables summarize the key quantitative data from the preclinical evaluation of this compound and its active form, carbenicillin.

| Pathogen | This compound (Oral) PD₅₀ (mg/kg) | Carbenicillin (Subcutaneous) PD₅₀ (mg/kg) |

| Escherichia coli | 25 | 10 |

| Salmonella choleraesuis | 50 | 25 |

| Pasteurella multocida | 12.5 | 6.25 |

| Proteus vulgaris | 100 | 50 |

| Staphylococcus aureus | 25 | 12.5 |

| Streptococcus pyogenes | 12.5 | 6.25 |

| Table 1: In Vivo Efficacy of this compound against Acute Systemic Infections in Mice. |

| Pathogen | Carbenicillin MIC (µg/mL) |

| Escherichia coli | 3.12 - 12.5 |

| Proteus mirabilis | 1.56 - 6.25 |

| Proteus vulgaris | 3.12 - 12.5 |

| Pseudomonas aeruginosa | 25 - 100 |

| Enterococcus faecalis | >100 |

| Staphylococcus aureus | 1.56 - 6.25 |

| Streptococcus pyogenes | 0.2 - 0.78 |

| Table 2: In Vitro Minimum Inhibitory Concentrations (MICs) of Carbenicillin. |

| Parameter | Value |

| Peak Plasma Concentration (Cmax) | ~6.5 µg/mL (after a single 500 mg oral dose) |

| Time to Peak Concentration (Tmax) | ~1 hour |

| Urinary Excretion (unchanged carbenicillin) | ~30% within 12 hours |

| Table 3: Pharmacokinetic Parameters of this compound in Humans. |

Synthesis of this compound

The synthesis of this compound involves the esterification of carbenicillin with 5-indanol. The following is a generalized experimental protocol based on patented synthesis methods.

Experimental Protocol: Synthesis of this compound

-

Preparation of Carbenicillin Acid Chloride: Carbenicillin is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, in an inert solvent (e.g., dichloromethane) to form the corresponding acid chloride. The reaction is typically carried out at low temperatures to minimize degradation of the β-lactam ring.

-

Esterification: The freshly prepared carbenicillin acid chloride is then reacted with 5-indanol in the presence of a base (e.g., pyridine or triethylamine) to neutralize the hydrochloric acid generated during the reaction. This reaction is also performed in an inert solvent at controlled temperatures.

-

Isolation and Purification: The resulting this compound is isolated by extraction and purified by crystallization or chromatography to yield the final product.

-

Salt Formation: The purified this compound free acid is then converted to its sodium salt by reacting with a sodium source, such as sodium bicarbonate or sodium 2-ethylhexanoate, to improve its stability and water solubility for formulation.

Mechanism of Action and Hydrolysis

This compound functions as a prodrug, being inactive in its ester form. Upon oral administration and absorption, it undergoes rapid hydrolysis to yield the active antibiotic, carbenicillin, and the inactive byproduct, 5-indanol.

Hydrolysis of this compound

The hydrolysis of the indanyl ester is catalyzed by non-specific carboxylesterases present in the intestinal wall, liver, and blood.[4] This enzymatic cleavage releases carbenicillin, allowing it to enter the systemic circulation and exert its antibacterial effect.

Hydrolysis of this compound to its active form, carbenicillin.

Antibacterial Mechanism of Carbenicillin

Carbenicillin, like other penicillin antibiotics, inhibits the synthesis of the bacterial cell wall.[5] Specifically, it targets and acylates penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a defective cell wall that cannot withstand the internal osmotic pressure, resulting in cell lysis and bacterial death.

References

- 1. Laboratory Studies with a New Broad-Spectrum Penicillin, Pirbenicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]

Carindacillin: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carindacillin, an indanyl ester of carbenicillin, is a semisynthetic penicillin antibiotic.[1][2][3] It functions as an orally bioavailable prodrug that, following administration, is rapidly hydrolyzed in the body to release its active form, carbenicillin.[2][3] Carbenicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. Detailed methodologies for its synthesis and analysis, alongside quantitative data on its efficacy, pharmacokinetics, and toxicity, are presented to support further research and development.

Chemical Structure and Identification

This compound is chemically identified as (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[4] It is commonly administered as its sodium salt.[3]

Table 1: Chemical Identification of this compound and its Sodium Salt

| Identifier | This compound | This compound Sodium |

| IUPAC Name | (2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid[4] | sodium;(2S,5R,6R)-6-[[3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate[5] |

| CAS Number | 35531-88-5[4] | 26605-69-6[5] |

| Chemical Formula | C26H26N2O6S[4] | C26H25N2NaO6S[5] |

| Synonyms | Carbenicillin indanyl, Indanyl carbenicillin[2] | Geocillin, Carindapen[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its active metabolite, carbenicillin, is provided below.

Table 2: Physicochemical Properties of this compound and Carbenicillin

| Property | This compound | This compound Sodium | Carbenicillin |

| Molecular Weight | 494.56 g/mol [4] | 516.54 g/mol [5] | 378.40 g/mol [6] |

| Melting Point | Not available | 207-213 °C | Not available |

| Solubility | Not available | ≥ 2.08 mg/mL in a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline[7] | Soluble in water and alcohol[8] |

| pKa | Not available | Not available | pKa1: 2.76, pKa2: 3.5[8] |

Mechanism of Action

This compound is a prodrug that is readily absorbed after oral administration and subsequently hydrolyzed by esterases in the small intestine to form carbenicillin, the active antibacterial agent.[2][3] Carbenicillin belongs to the β-lactam class of antibiotics and acts by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall.[9][10] Specifically, it acylates the penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of peptidoglycan chains.[5][9] This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.[2][5]

Experimental Protocols

General Synthesis of Penicillin Derivatives (Adapted for this compound)

A general two-step chemical method for synthesizing penicillin derivatives can be adapted for this compound. This involves the formation of an acid chloride followed by its condensation with 6-aminopenicillanic acid (6-APA).

Step 1: Acid Chloride Formation

-

Dissolve the carboxylic acid corresponding to the desired side chain (in the case of this compound, 3-(2,3-dihydro-1H-inden-5-yloxy)-3-oxo-2-phenylpropanoic acid) in a suitable dry solvent such as benzene.

-

Add thionyl chloride to the solution.

-

Reflux the mixture for 2-3 hours.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

Step 2: Condensation with 6-APA

-

Prepare a solution of 6-APA in an aqueous solution of sodium bicarbonate.

-

Dilute the 6-APA solution with acetone.

-

While stirring vigorously, add the acid chloride solution from Step 1 dropwise to the 6-APA solution at room temperature.

-

Continue stirring the reaction mixture for 2-4 hours.

-

Acidify the mixture to precipitate the product.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization or column chromatography.

In Vivo Efficacy Study Protocol (Mouse Model)

-

Animal Model : Use a suitable strain of mice for inducing systemic bacterial infections.

-

Infection : Inoculate mice intraperitoneally with a standardized lethal dose of the target bacterium (e.g., Escherichia coli, Pseudomonas aeruginosa).

-

Drug Administration : Administer this compound sodium orally at various dose levels to different groups of infected mice.

-

Observation : Monitor the mice for a defined period (e.g., 96 hours) for survival.

-

Data Analysis : Calculate the protective dose 50 (PD50), which is the dose required to protect 50% of the animals from a lethal infection.

Pharmacological Data

Efficacy

This compound has demonstrated in vivo efficacy against a range of Gram-positive and Gram-negative bacteria in mouse models.

Table 3: In Vivo Efficacy of Orally Administered this compound Sodium in Mice

| Bacterial Species | Protective Dose 95 (PD95) (mg/kg) |

| Escherichia coli | 30.4 - 220.4[7] |

| Salmonella choleraesuis | 30.4 - 220.4[7] |

| Pasteurella multocida | 30.4 - 220.4[7] |

| Proteus vulgaris | 30.4 - 220.4[7] |

| Staphylococcus aureus | 30.4 - 220.4[7] |

| Streptococcus pyogenes | 30.4 - 220.4[7] |

Pharmacokinetics

This compound is designed for oral administration, after which it is hydrolyzed to carbenicillin. The pharmacokinetic parameters of carbenicillin are therefore of primary importance.

Table 4: Pharmacokinetic Properties of Carbenicillin (Active Metabolite)

| Parameter | Value |

| Bioavailability (Oral) | 30-40%[6] |

| Protein Binding | 30-60%[6] |

| Elimination Half-life | ~1 hour[1] |

| Excretion | Primarily renal[4] |

Toxicity

The toxicity of this compound is primarily associated with its active metabolite, carbenicillin.

Table 5: Acute Toxicity of Carbenicillin

| Test | Species | Route | LD50 |

| LD50 | Mouse | Oral | >12 g/kg[11] |

| LD50 | Rat | Oral | >10 g/kg[11] |

| LD50 | Mouse | Intraperitoneal | 7,600 mg/kg[11] |

| LD50 | Rat | Intraperitoneal | 10 g/kg[11] |

| LD50 | Mouse | Subcutaneous | 9 g/kg[11] |

| LD50 | Rat | Subcutaneous | >10 g/kg[11] |

| LD50 | Mouse | Intravenous | 2350 mg/kg (47 mg/20 g)[4] |

Common adverse effects associated with this compound use in humans include nausea, bad taste, diarrhea, vomiting, flatulence, and glossitis.[3]

Conclusion

This compound serves as an effective oral prodrug for the broad-spectrum antibiotic carbenicillin. Its chemical structure is designed to enhance oral absorption, allowing for the treatment of various bacterial infections, particularly those of the urinary tract. This guide has provided a detailed overview of its chemical and physical properties, mechanism of action, and key pharmacological data. The experimental protocols and quantitative data presented herein offer a valuable resource for researchers and professionals in the field of drug development. Further research could focus on the development of novel penicillin prodrugs with improved pharmacokinetic profiles and resistance to β-lactamases.

References

- 1. youtube.com [youtube.com]

- 2. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Carbenicillin | C17H18N2O6S | CID 20824 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Carbenicillin - Wikipedia [en.wikipedia.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. What is the mechanism of Carbenicillin Disodium? [synapse.patsnap.com]

- 9. What is Carbenicillin Disodium used for? [synapse.patsnap.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. cdn.gbiosciences.com [cdn.gbiosciences.com]

Carindacillin Sodium Salt vs. Free Acid Form: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth comparison of the sodium salt and free acid forms of Carindacillin, an orally administered prodrug of the antibiotic carbenicillin. While this compound has been clinically developed and marketed as its sodium salt, an understanding of the distinct physicochemical and pharmacokinetic properties of both the salt and free acid forms is crucial for formulation development, quality control, and regulatory purposes. This document summarizes key data, provides detailed experimental protocols for comparative analysis, and visualizes the workflow for such a comparison.

Physicochemical Properties

The conversion of a drug from its free acid or base form into a salt can significantly alter its properties, impacting its performance as a pharmaceutical product. The sodium salt of this compound was developed to enhance its suitability for oral administration.[1][2] Below is a comparative summary of the known and theoretical physicochemical properties of this compound sodium salt and its free acid form.

| Property | This compound Sodium Salt | This compound Free Acid | Reference(s) |

| Molecular Formula | C₂₆H₂₅N₂NaO₆S | C₂₆H₂₆N₂O₆S | [3][4] |

| Molecular Weight | 516.54 g/mol | 494.56 g/mol | [3][4] |

| Appearance | Crystalline solid | Likely a solid | [5] |

| Aqueous Solubility | Higher than the free acid form | Lower than the sodium salt form | [6] |

| Dissolution Rate | Generally faster than the free acid form in aqueous media | Generally slower than the sodium salt form | [6] |

| Stability | More resistant to acid-catalyzed hydrolysis than carbenicillin | Data not available, but likely susceptible to hydrolysis | [7] |

| Hygroscopicity | Potentially higher than the free acid form | Potentially lower than the sodium salt form | |

| Melting Point | Data not available | Data not available |

Experimental Protocols for Comparative Analysis

To fully characterize and compare the two forms of this compound, a series of experiments should be conducted. The following protocols provide a framework for such a comparative analysis.

Preparation of this compound Free Acid from Sodium Salt

Objective: To obtain the free acid form of this compound from its sodium salt for comparative studies.

Methodology:

-

Dissolve a known quantity of this compound sodium salt in deionized water to create a concentrated solution.

-

Cool the solution in an ice bath.

-

Slowly add a dilute solution of a strong acid, such as 1N hydrochloric acid (HCl), dropwise while stirring continuously.

-

Monitor the pH of the solution. Continue adding acid until the pH is significantly lower than the pKa of the carboxylic acid group of this compound, leading to the precipitation of the free acid.

-

Collect the precipitate by vacuum filtration.

-

Wash the collected solid with cold deionized water to remove any remaining salt and excess acid.

-

Dry the solid under vacuum at a low temperature to obtain the this compound free acid.

-

Characterize the resulting material using techniques such as NMR, FTIR, and mass spectrometry to confirm its identity and purity.[8]

Comparative Aqueous Solubility Determination

Objective: To quantitatively determine and compare the equilibrium solubility of this compound sodium salt and its free acid form in aqueous media at different pH values.

Methodology:

-

Prepare a series of buffers with different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate physiological conditions.

-

Add an excess amount of either the sodium salt or the free acid form of this compound to a known volume of each buffer in separate sealed containers.

-

Agitate the suspensions at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, separate the undissolved solid by centrifugation or filtration.

-

Analyze the clear supernatant for the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[9]

-

Express the solubility in mg/mL or µg/mL.

Comparative Dissolution Rate Studies

Objective: To compare the rate at which this compound sodium salt and its free acid form dissolve under standardized conditions.

Methodology:

-

Utilize a USP dissolution apparatus (e.g., Apparatus 2, paddle method).

-

Prepare a dissolution medium, such as a buffer of a specific pH (e.g., pH 6.8 to simulate intestinal fluid).

-

Place a known amount of the sodium salt or the free acid form (as a non-disintegrating compact or loose powder) into the dissolution vessel.

-

At predetermined time intervals, withdraw samples of the dissolution medium and replace with fresh medium to maintain a constant volume.

-

Filter the samples and analyze for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

-

Plot the percentage of drug dissolved against time to generate and compare the dissolution profiles of the two forms.[10][11]

Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products to assess the stability of both the sodium salt and free acid forms under various stress conditions.

Methodology:

-

Forced Degradation Studies: Subject solutions of both the sodium salt and free acid to stress conditions, including acidic (e.g., 0.1N HCl), basic (e.g., 0.1N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.[12][13][14]

-

Chromatographic Conditions Development:

-

Column: A reversed-phase C18 column is typically suitable for penicillin-type molecules.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to achieve separation of the parent drug from its degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits significant absorbance.

-

-

Method Validation: Validate the developed method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[13]

In Vivo Pharmacokinetic Studies

Objective: To compare the oral bioavailability and other pharmacokinetic parameters of this compound administered as the sodium salt versus the free acid form in an animal model.

Methodology:

-

Fast the animals (e.g., rats or dogs) overnight before drug administration.

-

Administer an oral dose of each form of this compound, ensuring the dose is equivalent in terms of the amount of the active moiety.

-

Collect blood samples at predetermined time points post-dosing.

-

Process the blood samples to obtain plasma.

-

Extract this compound and its active metabolite, carbenicillin, from the plasma samples.

-

Quantify the concentrations of the analytes using a validated bioanalytical method (e.g., LC-MS/MS).

-

Calculate key pharmacokinetic parameters for each form, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

-

Perform statistical analysis to compare the pharmacokinetic profiles of the two forms.[15][16]

Visualized Workflow for Comparative Analysis

The following diagram illustrates the logical workflow for a comprehensive comparative analysis of this compound sodium salt and its free acid form.

Caption: Experimental workflow for the comparative analysis of this compound sodium salt and free acid.

Conclusion

The selection of a salt form is a critical step in drug development, with significant implications for a product's performance and manufacturability. While this compound has been successfully used in its sodium salt form, a thorough understanding and characterization of its free acid counterpart are essential for a comprehensive scientific understanding and for any future formulation development activities. The experimental protocols and workflow provided in this guide offer a robust framework for conducting a detailed comparative analysis of this compound sodium salt and its free acid form. Such studies will yield valuable data to support formulation design, ensure product quality, and meet regulatory requirements.

References

- 1. taylorfrancis.com [taylorfrancis.com]

- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Carbenicillin Indanyl Sodium | C26H25N2NaO6S | CID 23676503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | C26H26N2O6S | CID 93184 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. Physiochemical assessment of pharmaceutical salt forms [wisdomlib.org]

- 7. Carbenicillin prodrugs: stability kinetics of alpha-phenyl and alpha-indanyl esters in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Dissolution Profiles of Immediate Release Products of Various Drugs in Biorelevant Bicarbonate Buffer: Comparison with Compendial Phosphate Buffer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. stability-indicating rp-hplc method: Topics by Science.gov [science.gov]

- 13. mdpi.com [mdpi.com]

- 14. Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative plasma pharmacokinetics of ceftiofur sodium and ceftiofur crystalline-free acid in neonatal calves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Pharmacokinetic Parameters Determination and In Vitro–In Vivo Correlation of Ileocolonic-Targeted pH-Responsive Coated Mini-Tablets of Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Carindacillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carindacillin, also known as Carbenicillin Indanyl Sodium, is an orally administered semisynthetic penicillin antibiotic. It is a prodrug that, upon absorption in the small intestine, is rapidly hydrolyzed to its active form, Carbenicillin.[1] This guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, focusing on the activity of its active moiety, Carbenicillin. The data presented is crucial for understanding its potential applications in research and drug development.

This compound exerts its bactericidal effect by interfering with the final stage of bacterial cell wall synthesis. Its active form, Carbenicillin, binds to and inactivates penicillin-binding proteins (PBPs) on the inner bacterial membrane, preventing the cross-linkage of peptidoglycan chains. This disruption of cell wall integrity leads to cell lysis and death.

In Vitro Antibacterial Spectrum of Carbenicillin

The in vitro activity of this compound is primarily attributable to Carbenicillin. While this compound itself exhibits some antimicrobial activity in certain broth media, its in vivo efficacy is a result of its conversion to Carbenicillin.[2] The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Carbenicillin against a range of clinically relevant Gram-positive and Gram-negative bacteria.

Data Presentation

Table 1: In Vitro Activity of Carbenicillin against Gram-Negative Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Pseudomonas aeruginosa | 3.13 - >1024 | - | 200 - 300 |

| Escherichia coli | 1.56 - 64 | - | ≤25 |

| Proteus mirabilis | 1.56 - 3.13 | - | ≤25 |

| Proteus spp. (indole-positive) | - | - | ≤25 |

| Enterobacter spp. | - | - | - |

| Klebsiella spp. | Resistant | - | - |

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively. Data is compiled from multiple sources.[3][4]

Table 2: In Vitro Activity of Carbenicillin against Gram-Positive and Anaerobic Bacteria

| Bacterial Species | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | - | - | - |

| Streptococcus pyogenes | - | - | - |

| Bacteroides fragilis | - | - | - |

| Anaerobic Cocci | - | - | - |

Note: While Carbenicillin has some activity against Gram-positive and anaerobic organisms, it is primarily used for its Gram-negative spectrum. Detailed MIC distributions for these organisms are less commonly reported.

Mechanism of Action

Carbenicillin, the active form of this compound, targets and inhibits bacterial cell wall synthesis. This process is crucial for maintaining the structural integrity of the bacterial cell, especially in the hypertonic environment of the human body.

Mechanism of action of Carbenicillin.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound (via Carbenicillin) is performed using standardized susceptibility testing methods. The two primary methods are Broth Microdilution and Agar Dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid growth medium.

1. Preparation of Reagents and Media:

- Antimicrobial Stock Solution: Prepare a stock solution of Carbenicillin of a known concentration.

- Growth Medium: Use a suitable broth medium, such as Mueller-Hinton Broth (MHB), for most aerobic bacteria. For fastidious organisms, supplement the medium as required.

- Bacterial Inoculum: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

2. Assay Procedure:

- Dispense the growth medium into the wells of a 96-well microtiter plate.

- Create a serial two-fold dilution of the Carbenicillin stock solution across the wells of the plate.

- Inoculate each well with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

- Incubate the plate at 35-37°C for 16-20 hours.

3. Interpretation of Results:

- The MIC is the lowest concentration of Carbenicillin that completely inhibits visible growth of the organism.

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="Start"];

"Prepare_Media" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Mueller-Hinton\nBroth & 96-well plate"];

"Prepare_Antibiotic" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare Carbenicillin\nstock solution"];

"Serial_Dilution" [fillcolor="#4285F4", fontcolor="#FFFFFF", label="Perform serial dilutions\nof Carbenicillin in plate"];

"Prepare_Inoculum" [fillcolor="#FFFFFF", fontcolor="#202124", label="Prepare standardized\nbacterial inoculum"];

"Inoculate" [fillcolor="#FBBC05", fontcolor="#202124", label="Inoculate wells with\nbacterial suspension"];

"Incubate" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Incubate at 35-37°C\nfor 16-20 hours"];

"Read_MIC" [shape=diamond, fillcolor="#FFFFFF", fontcolor="#202124", label="Read MIC\n(lowest concentration\nwith no visible growth)"];

"End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", label="End"];

"Start" -> "Prepare_Media";

"Prepare_Media" -> "Prepare_Antibiotic";

"Prepare_Antibiotic" -> "Serial_Dilution";

"Prepare_Inoculum" -> "Inoculate";

"Serial_Dilution" -> "Inoculate";

"Inoculate" -> "Incubate";

"Incubate" -> "Read_MIC";

"Read_MIC" -> "End";

}

Workflow for MIC determination by broth microdilution.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar medium.

1. Preparation of Reagents and Media:

- Antimicrobial Stock Solution: Prepare a stock solution of Carbenicillin.

- Agar Medium: Prepare molten Mueller-Hinton Agar (MHA) and cool to 45-50°C.

- Bacterial Inoculum: Prepare a standardized bacterial suspension, typically equivalent to 10⁸ CFU/mL.

2. Assay Procedure:

- Add appropriate volumes of the Carbenicillin stock solution to the molten agar to create a range of concentrations.

- Pour the agar-antibiotic mixtures into petri dishes and allow them to solidify.

- Spot a standardized volume of the bacterial inoculum onto the surface of each agar plate.

- Incubate the plates at 35-37°C for 16-20 hours.

3. Interpretation of Results:

- The MIC is the lowest concentration of Carbenicillin that prevents the growth of the bacterial colonies.

Conclusion

This compound, through its active metabolite Carbenicillin, demonstrates a significant in vitro antibacterial effect, particularly against Gram-negative pathogens such as Pseudomonas aeruginosa, Escherichia coli, and Proteus species.[3][4] Its limited activity against Klebsiella species and a more variable effect on Gram-positive and anaerobic bacteria define its clinical and research applications. The standardized methodologies for determining its Minimum Inhibitory Concentration are essential for the accurate assessment of its antibacterial spectrum and for guiding its potential use in the development of new therapeutic strategies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Carbenicillin indanyl sodium, an orally active derivative of carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Activity of Carbenicillin Against Gram-negative Bacilli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro activity of carbenicillin against gram-negative bacilli - PubMed [pubmed.ncbi.nlm.nih.gov]

Carindacillin CAS number and molecular formula

An In-depth Technical Guide to Carindacillin

This compound is a semisynthetic penicillin antibiotic that serves as an oral prodrug of carbenicillin. As an indanyl ester, it is designed for improved absorption from the gastrointestinal tract, after which it is rapidly hydrolyzed to release the active agent, carbenicillin. This guide provides a detailed overview of its chemical properties, pharmacokinetics, mechanism of action, and relevant experimental considerations for research and drug development professionals.

Chemical and Physical Properties

This compound, chemically known as (2S,5R,6R)-6-[[-(carboxy)phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 1-indanyl ester, is characterized by the following properties:

| Property | Value |

| CAS Number | 35531-88-5 |

| Molecular Formula | C26H26N2O6S |

| Molecular Weight | 506.6 g/mol |

| Appearance | Solid |

Pharmacokinetics: From Prodrug to Active Compound

The clinical utility of this compound lies in its pharmacokinetic profile, which allows for oral administration.

-

Absorption : After oral administration, this compound is readily absorbed from the small intestine.

-

Hydrolysis : Following absorption, it undergoes rapid hydrolysis in the intestinal wall, plasma, and liver, releasing the active antibiotic, carbenicillin.

-

Distribution and Action : Carbenicillin is then distributed throughout the body to exert its antibacterial effect.

-

Excretion : The active carbenicillin is primarily excreted by the kidneys into the urine.

The following diagram illustrates the pharmacokinetic workflow of this compound.

Quantitative pharmacokinetic data for the resulting carbenicillin after a single oral dose of this compound are summarized below.

| Parameter | Value |

| Dose (this compound) | 500 mg |

| Peak Serum Level (Carbenicillin) | ~10-12 µg/mL |

| Time to Peak Serum Level | 1-2 hours |

| Urinary Excretion (Carbenicillin) | 30-40% of dose within 6 hours |

Mechanism of Action

As a member of the penicillin family, the active metabolite carbenicillin acts by inhibiting the synthesis of the bacterial cell wall.

-

Target Binding : Carbenicillin binds to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the synthesis of peptidoglycan.

-

Inhibition of Transpeptidation : This binding inactivates the PBPs, preventing the final transpeptidation step in peptidoglycan synthesis.

-

Cell Lysis : The inhibition of cell wall maintenance and synthesis leads to cell weakening and eventual lysis, particularly in growing bacteria.

The diagram below outlines this mechanism.

In Vitro Activity

The antibacterial spectrum of this compound is identical to that of carbenicillin. It is effective against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Proteus species. The following table presents the Minimum Inhibitory Concentrations (MIC) for carbenicillin against representative anaerobic bacteria.

| Bacterial Species | MIC Range (µg/mL) |

| Bacteroides fragilis | 32 - >128 |

| Clostridium species | 4 - 128 |

| Peptostreptococcus species | ≤0.25 - 32 |

| Fusobacterium species | ≤0.25 - 8 |

Note: Data represents the range of MIC values for the active metabolite, carbenicillin.

Experimental Protocols

Detailed experimental protocols are often specific to the research question. However, a general methodology for evaluating the pharmacokinetics of this compound in human subjects is outlined below.

Objective : To determine the serum concentration and urinary excretion of carbenicillin following oral administration of this compound.

Methodology :

-

Subject Recruitment : Healthy adult volunteers are recruited after obtaining informed consent. Subjects are typically required to fast overnight.

-

Drug Administration : A single oral dose of this compound (e.g., 500 mg or 1 g) is administered with a specified volume of water.

-

Sample Collection :

-

Blood : Venous blood samples are collected into heparinized tubes at baseline (0 hours) and at specified intervals post-administration (e.g., 0.5, 1, 1.5, 2, 4, 6, and 8 hours). Plasma is separated by centrifugation.

-

Urine : Total urine output is collected in intervals (e.g., 0-2, 2-4, 4-6, 6-8, 8-12, and 12-24 hours). The volume of each collection is measured.

-

-

Sample Analysis : The concentration of carbenicillin in plasma and urine samples is determined using a validated microbiological assay or a chromatographic method such as High-Performance Liquid Chromatography (HPLC).

-

Data Analysis : Pharmacokinetic parameters are calculated from the concentration-time data. This includes Cmax (peak concentration), Tmax (time to peak concentration), and the cumulative amount of drug excreted in the urine.

The workflow for this experimental protocol is visualized below.

Carindacillin Resistance Mechanisms in Pseudomonas aeruginosa: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonas aeruginosa is a formidable opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics, including the penicillin derivative carindacillin. As a prodrug of carbenicillin, this compound's efficacy is compromised by the same resistance mechanisms that affect its active form. This technical guide provides a comprehensive overview of the core mechanisms governing this compound resistance in P. aeruginosa, with a focus on enzymatic degradation, active efflux, and target modification. This document is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key pathways involved in this critical area of antibiotic resistance.

Core Resistance Mechanisms

The primary mechanisms of resistance to this compound in P. aeruginosa are multifaceted and often act in concert to confer high levels of resistance. These mechanisms can be broadly categorized as:

-

Enzymatic Degradation: The production of β-lactamase enzymes is a primary defense against β-lactam antibiotics like carbenicillin. P. aeruginosa possesses an inducible chromosomal AmpC β-lactamase, which can be overexpressed due to mutations, leading to rapid hydrolysis of the antibiotic.[1][2] Additionally, some strains may acquire plasmid-mediated β-lactamases, including extended-spectrum β-lactamases (ESBLs) and carbapenemases, which can also degrade carbenicillin.[3][4][5][6]

-

Active Efflux: P. aeruginosa utilizes a number of multidrug efflux pumps to actively extrude antibiotics from the cell. The Resistance-Nodulation-Division (RND) family of efflux pumps, particularly MexAB-OprM, plays a significant role in intrinsic and acquired resistance to a broad range of antimicrobials, including carbenicillin. Overexpression of these pumps reduces the intracellular concentration of the antibiotic, preventing it from reaching its target.

-

Target Modification: The molecular targets of penicillin-class antibiotics are the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis. Alterations in the structure of these PBPs can reduce their affinity for carbenicillin, thereby diminishing the antibiotic's inhibitory effect.[7] Studies have shown that some carbenicillin-resistant strains of P. aeruginosa exhibit modifications in PBPs 1a, 1b, and 4, leading to decreased binding of the antibiotic.[7]

-

Reduced Outer Membrane Permeability: While not a direct mechanism of resistance on its own, the low permeability of the P. aeruginosa outer membrane acts synergistically with other resistance mechanisms. A less permeable outer membrane restricts the influx of carbenicillin, allowing efflux pumps and β-lactamases to be more effective at lower concentrations.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound (carbenicillin) resistance in P. aeruginosa.

Table 1: Minimum Inhibitory Concentrations (MICs) of Carbenicillin against P. aeruginosa

| Strain Type | β-Lactamase Status | Efflux Pump Status | Carbenicillin MIC (µg/mL) | Reference(s) |

| Wild-Type | Inducible AmpC | Basal MexAB-OprM | 16 - 64 | [8] |

| AmpC Overproducer | Constitutive high-level AmpC | Basal MexAB-OprM | >256 | [8] |

| Efflux Pump Overproducer | Inducible AmpC | Overexpressed MexAB-OprM | 128 - 512 | |

| Combined Resistance | Constitutive high-level AmpC | Overexpressed MexAB-OprM | >1024 | |

| PBP Mutant | Inducible AmpC | Basal MexAB-OprM | 64 - 256 | [7] |

Table 2: Kinetic Parameters of P. aeruginosa β-Lactamases against Carbenicillin

| Enzyme | Class | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference(s) |

| AmpC | C | 0.001 - 0.1 | Low | - | [9] |

| Carbenicillinase | A | High Vmax | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance in P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[10][11][12][13]

Materials:

-

96-well sterile microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Carbenicillin stock solution (e.g., 10 mg/mL in sterile water)

-

P. aeruginosa isolate to be tested

-

Sterile saline (0.85% NaCl)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare Antibiotic Dilutions:

-

Prepare a 2x working stock of carbenicillin in CAMHB at the highest concentration to be tested (e.g., 2048 µg/mL).

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add 100 µL of the 2x carbenicillin working stock to the first column of wells.

-

Perform serial two-fold dilutions by transferring 100 µL from the first column to the second, and so on, down the plate. Discard 100 µL from the last column of antibiotic-containing wells. This will result in final concentrations ranging from 1024 µg/mL to a lower limit, with a growth control well containing no antibiotic.

-

-

Prepare Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.

-

Suspend the colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute this suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate with 100 µL of the prepared bacterial inoculum, resulting in a final volume of 200 µL per well and a final bacterial concentration of approximately 7.5 x 105 CFU/mL.

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is defined as the lowest concentration of carbenicillin that completely inhibits visible growth of the organism.

-

β-Lactamase Activity Assay using Nitrocefin

This protocol is based on the colorimetric detection of β-lactamase activity using the chromogenic cephalosporin, nitrocefin.[14][15][16][17][18]

Materials:

-

Nitrocefin stock solution (e.g., 10 mg/mL in DMSO)

-

Phosphate buffered saline (PBS), pH 7.0

-

P. aeruginosa cell lysate or purified β-lactamase

-

96-well microtiter plate

-

Microplate reader

Procedure:

-

Prepare Nitrocefin Working Solution:

-

Dilute the nitrocefin stock solution in PBS to a final concentration of 100 µM. Protect the solution from light.

-

-

Prepare Bacterial Lysate:

-

Grow an overnight culture of the P. aeruginosa isolate.

-

Harvest the cells by centrifugation and resuspend in PBS.

-

Lyse the cells by sonication or using a chemical lysis buffer.

-

Clarify the lysate by centrifugation to remove cell debris.

-

-

Assay:

-

Add 50 µL of the bacterial lysate (or purified enzyme) to the wells of a 96-well plate.

-

Initiate the reaction by adding 50 µL of the nitrocefin working solution to each well.

-

Immediately measure the absorbance at 490 nm in a microplate reader at 37°C.

-

Monitor the change in absorbance over time (e.g., every minute for 30 minutes).

-

-

Data Analysis:

-

The rate of nitrocefin hydrolysis is proportional to the β-lactamase activity. Calculate the initial velocity of the reaction from the linear portion of the absorbance vs. time curve.

-

Enzyme activity can be quantified using a standard curve of a known β-lactamase.

-

Construction of a Gene Knockout Mutant

This protocol provides a general workflow for creating a gene knockout mutant in P. aeruginosa to study the contribution of a specific gene to antibiotic resistance, for example, a gene encoding an efflux pump component. This method is based on homologous recombination using a suicide vector.[19][20][21][22][23]

Materials:

-

P. aeruginosa wild-type strain

-

Suicide vector (e.g., pEX18Tc)

-

E. coli cloning and donor strains (e.g., DH5α and SM10)

-

Restriction enzymes and T4 DNA ligase

-

Primers for amplifying flanking regions of the target gene

-

Antibiotics for selection (e.g., carbenicillin for E. coli, tetracycline and sucrose for P. aeruginosa)

-

Electroporator or materials for conjugation

Procedure:

-

Construct the Knockout Plasmid:

-

Amplify by PCR the upstream and downstream flanking regions (homology arms) of the target gene from P. aeruginosa genomic DNA.

-

Clone these two fragments into the suicide vector, flanking a selectable marker if desired, or creating an in-frame deletion.

-

Transform the resulting knockout plasmid into a suitable E. coli cloning strain and verify the construct by sequencing.

-

-

Transfer the Knockout Plasmid into P. aeruginosa :

-

Transform the verified knockout plasmid into an E. coli donor strain.

-

Transfer the plasmid from the donor E. coli to the recipient P. aeruginosa via biparental mating (conjugation).

-

-

Select for Single Crossover Events (Merodiploids):

-

Plate the conjugation mixture on selective agar containing an antibiotic to which the suicide vector confers resistance (e.g., tetracycline) and an antibiotic to select against the E. coli donor.

-

Colonies that grow are putative merodiploids, where the plasmid has integrated into the P. aeruginosa chromosome via a single homologous recombination event.

-

-

Select for Double Crossover Events (Gene Knockout):

-

Culture the merodiploid colonies in a non-selective medium to allow for a second recombination event.

-

Plate the culture on a medium containing sucrose to select for the loss of the suicide vector backbone (which often contains the sacB gene for sucrose sensitivity).

-

Colonies that grow on the sucrose-containing medium are potential gene knockout mutants.

-

-

Verify the Gene Knockout:

-

Screen the sucrose-resistant colonies by PCR using primers that flank the target gene to confirm the deletion.

-

Further confirmation can be obtained by Southern blotting or sequencing.

-

Signaling Pathways and Regulatory Networks

The expression of resistance determinants in P. aeruginosa is tightly regulated by complex signaling pathways.

Regulation of the MexAB-OprM Efflux Pump

The expression of the mexAB-oprM operon is controlled by a local repressor, MexR. Mutations in the mexR gene can lead to overexpression of the efflux pump. Additionally, other regulators such as NalC and NalD are involved in modulating the expression of mexAB-oprM in response to various environmental signals.

Caption: Regulation of the MexAB-OprM efflux pump in P. aeruginosa.

Experimental Workflow for Investigating Resistance Mechanisms

A logical workflow is essential for elucidating the specific resistance mechanisms in a clinical isolate of P. aeruginosa.

Caption: Experimental workflow for investigating this compound resistance.

Conclusion

This compound resistance in P. aeruginosa is a complex issue driven by the interplay of enzymatic degradation, active efflux, and target modification. A thorough understanding of these mechanisms at a molecular level is crucial for the development of novel therapeutic strategies to combat this resilient pathogen. The experimental protocols and data presented in this guide provide a framework for researchers to investigate and address this significant clinical challenge. Future efforts should focus on the development of inhibitors for β-lactamases and efflux pumps, as well as novel agents that can bypass these resistance mechanisms.

References

- 1. Regulation of AmpC-Driven β-Lactam Resistance in Pseudomonas aeruginosa: Different Pathways, Different Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mutations in β-Lactamase AmpC Increase Resistance of Pseudomonas aeruginosa Isolates to Antipseudomonal Cephalosporins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Beta-lactamases produced by a Pseudomonas aeruginosa strain highly resistant to carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Detection of a beta-lactamase markedly active against carbenicillin in a strain of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity of β-Lactam Antibiotics Against Pseudomonas aeruginosa Carrying R Plasmids Determining Different β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Carbenicillin resistance of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prevalence of Extended-Spectrum and Metallo β-Lactamase Production in AmpC β-Lactamase Producing Pseudomonas aeruginosa Isolates From Burns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A survey of the kinetic parameters of class C beta-lactamases. Penicillins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. cmdr.ubc.ca [cmdr.ubc.ca]

- 12. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rr-asia.woah.org [rr-asia.woah.org]

- 14. toku-e.com [toku-e.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. assaygenie.com [assaygenie.com]

- 17. abcam.com [abcam.com]

- 18. microbenotes.com [microbenotes.com]

- 19. researchgate.net [researchgate.net]

- 20. A rapid seamless method for gene knockout in Pseudomonas aeruginosa | Semantic Scholar [semanticscholar.org]

- 21. A rapid seamless method for gene knockout in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Carindacillin in Human Plasma via HPLC Analysis of its Active Metabolite, Carbenicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carindacillin, an indanyl ester of carbenicillin, is an orally administered prodrug designed to improve the absorption of carbenicillin. Following administration, this compound is rapidly and extensively hydrolyzed in the body to its active form, carbenicillin. Therefore, for pharmacokinetic (PK) and bioequivalence studies, the quantification of carbenicillin in plasma is the established and pharmacologically relevant approach to determine the bioavailability and disposition of this compound. This application note provides a detailed high-performance liquid chromatography (HPLC) method for the quantification of carbenicillin in plasma.

Principle

This method involves the isolation of carbenicillin from human plasma, separation from endogenous components using reverse-phase HPLC, and quantification by UV detection. The protocol is based on a validated method for carbenicillin in human serum, which is directly applicable to plasma samples.

Experimental Protocols

Materials and Reagents

-

Carbenicillin reference standard

-

Piperacillin (Internal Standard, IS)

-

Acetonitrile (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Citric acid

-

Tetrabutylammonium phosphate buffer (pH 6.6)

-

Water (HPLC grade)

-

Human plasma (drug-free)

Equipment

-

HPLC system with UV detector

-

Microsorb C18, 3 µm column

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Pipettes and general laboratory glassware

Sample Preparation

-

Protein Precipitation: To a 1.0 mL aliquot of plasma, add acetonitrile to precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitution: Reconstitute the residue with citric acid (pH 1.9).

-

Liquid-Liquid Extraction: Add piperacillin as the internal standard. Extract the carbenicillin and internal standard with ethyl acetate.

-

Final Evaporation and Reconstitution: Evaporate the ethyl acetate layer to dryness and reconstitute the residue in the mobile phase buffer solution for HPLC analysis.

HPLC Conditions

The separation and quantification of carbenicillin are achieved using the following HPLC parameters:

| Parameter | Value |

| Column | Microsorb C18, 3 µm |

| Mobile Phase | Acetonitrile-tetrabutylammonium-phosphate buffer (pH 6.6) |

| Detection | UV at 208 nm |

| Run Time | 8 minutes |

Data Presentation

The following tables summarize the quantitative data from a validated method for carbenicillin quantification.[1]

Table 1: Method Validation Parameters [1]

| Parameter | Result |

| Linearity Range | 0.25 - 20 µg/mL (r² > 0.99) |

| Limit of Quantitation (LOQ) | 0.25 µg/mL |

Table 2: Interday Precision and Bias [1]

| Concentration (µg/mL) | Precision (RSD %) | Bias (%) |

| Overall Range | 1.1 - 6.9 | -1.83 to +2.80 |

| QC Sample 1 (0.75) | 5.9 - 7.9 | -2.80 to +2.30 |

| QC Sample 2 (3.0) | 5.9 - 7.9 | -2.80 to +2.30 |

| QC Sample 3 (12.0) | 5.9 - 7.9 | -2.80 to +2.30 |

Visualizations

Caption: Workflow for Carbenicillin Quantification in Plasma.

Conclusion

The provided HPLC method offers a robust and validated approach for the quantification of carbenicillin in human plasma, serving as a reliable means to assess the pharmacokinetics of its prodrug, this compound. The method demonstrates excellent linearity, precision, and a low limit of quantification, making it suitable for clinical and research applications.

References

Application Notes and Protocols for Determining Carindacillin Minimum Inhibitory Concentration (MIC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Carindacillin, an orally administered prodrug of carbenicillin.[1][2] The active form, carbenicillin, is effective against a range of Gram-negative and some Gram-positive bacteria by inhibiting cell wall synthesis.[1][2] Accurate MIC determination is crucial for assessing the susceptibility of bacterial strains to this compound, guiding preclinical research, and supporting drug development efforts.

The protocols provided are based on standardized methods from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Two primary methods are detailed: Broth Microdilution and Agar Dilution.

Data Presentation

The following tables summarize key quantitative data for the preparation of reagents and expected quality control outcomes.

Table 1: Preparation of this compound Stock Solution

| Parameter | Value/Instruction |

| Compound | This compound Sodium Salt |

| Solvent | Dimethyl Sulfoxide (DMSO) |

| Stock Concentration | 1280 µg/mL |

| Preparation | Dissolve the appropriate amount of this compound Sodium Salt powder in DMSO to achieve the target concentration. Gentle warming or vortexing may aid dissolution. Prepare fresh on the day of the experiment. |

| Storage | Use immediately. If short-term storage is necessary, keep on ice and protected from light. |

Table 2: Quality Control (QC) Strains and Expected MIC Ranges for Carbenicillin

Since this compound is a prodrug of carbenicillin, QC is performed using the active compound, carbenicillin.

| QC Organism | ATCC® No. | CLSI Expected MIC Range (µg/mL) |

| Pseudomonas aeruginosa | 27853 | 16 - 64 |

| Escherichia coli | 25922 | 4 - 16 |

| Staphylococcus aureus | 29213 | 0.25 - 2 |

Note: These ranges are for Carbenicillin and are provided as a guide. Laboratories should establish their own internal QC ranges based on CLSI or EUCAST guidelines.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using a 96-well microtiter plate format.

Materials:

-

This compound Sodium Salt

-

Dimethyl Sulfoxide (DMSO)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution: Prepare a 1280 µg/mL stock solution of this compound in DMSO as described in Table 1.

-

Preparation of Bacterial Inoculum:

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the 1280 µg/mL this compound stock solution to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no antibiotic).

-

Well 12 will serve as the sterility control (no bacteria).

-

-

Inoculation:

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not inoculate well 12.

-

The final volume in each well (1-11) will be 200 µL. The final concentration of this compound will range from 64 µg/mL to 0.125 µg/mL.

-

-

Incubation:

-

Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

Following incubation, examine the plate for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organisms.

Materials:

-

This compound Sodium Salt

-

Dimethyl Sulfoxide (DMSO)

-

Mueller-Hinton Agar (MHA)

-

Sterile petri dishes

-

Bacterial culture in logarithmic growth phase

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35 ± 2°C)

-

Inoculator (e.g., multipoint replicator)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration 10 times the highest desired final concentration in the agar.

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and cool to 45-50°C in a water bath.

-

Prepare a series of two-fold dilutions of the this compound stock solution.

-

Add 1 part of each this compound dilution to 9 parts of molten MHA (e.g., 2 mL of antibiotic solution to 18 mL of agar). Mix gently but thoroughly to avoid bubbles and pour into sterile petri dishes.

-

Also, prepare a drug-free control plate.

-

Allow the agar to solidify completely at room temperature.

-

-

Preparation of Bacterial Inoculum:

-

Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

-

This will be further diluted to achieve a final inoculum of approximately 10⁴ CFU per spot on the agar surface.

-

-

Inoculation:

-